molecular formula C12H12F3NO2 B2809763 N-isopropyl-4-(2,2,2-trifluoroacetyl)benzenecarboxamide CAS No. 400087-18-5

N-isopropyl-4-(2,2,2-trifluoroacetyl)benzenecarboxamide

Cat. No.: B2809763
CAS No.: 400087-18-5
M. Wt: 259.228
InChI Key: WPDALFQFYZMZCI-UHFFFAOYSA-N
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Description

N-isopropyl-4-(2,2,2-trifluoroacetyl)benzenecarboxamide is a chemical compound with the molecular formula C12H12F3NO2. This compound has garnered significant attention in scientific research due to its potential biological activity and various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the acylation of N-isopropylbenzamide with trifluoroacetyl chloride under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the generated acid.

Industrial Production Methods: In an industrial setting, the production of N-isopropyl-4-(2,2,2-trifluoroacetyl)benzenecarboxamide may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-4-(2,2,2-trifluoroacetyl)benzenecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-isopropyl-4-(2,2,2-trifluoroacetyl)benzenecarboxamide has diverse applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has potential biological activity and is studied for its effects on biological systems.

  • Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-isopropyl-4-(2,2,2-trifluoroacetyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

N-isopropyl-4-(2,2,2-trifluoroacetyl)benzenecarboxamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include N-ethyl-4-(trifluoroacetyl)benzamide and N-methyl-4-(trifluoroacetyl)benzamide. These compounds share structural similarities but may differ in their biological activity and applications.

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Properties

IUPAC Name

N-propan-2-yl-4-(2,2,2-trifluoroacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-7(2)16-11(18)9-5-3-8(4-6-9)10(17)12(13,14)15/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDALFQFYZMZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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